5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJRTGABDFKUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26262-07-7 | |
| Record name | 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Structural Motifs
The biological and physicochemical properties of pyrazole-4-carboxylic acids are highly dependent on substituents at the 1- and 5-positions. Key analogs include:
Impact of Substituents on Properties
- Lipophilicity :
- Hydrogen Bonding: Carboxylic acid and amino groups enable intermolecular interactions, critical for crystal packing (e.g., KODXIL forms N–H⋯O hydrogen bonds) .
- Biological Activity: Y-700’s cyano-neophenyl substituent contributes to its mixed-type inhibition of xanthine oxidase, outperforming allopurinol (IC₅₀: 260 nM) . Methoxyquinolinyl derivatives (e.g., compound 4 in ) exhibit antimicrobial activity, likely due to the planar aromatic system enhancing target binding .
Biological Activity
5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, known by its CAS number 26262-07-7, has garnered attention in recent years for its potential biological activities, especially in cancer therapy. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.
Synthesis and Characterization
The compound is synthesized through various methods that typically involve the reaction of pyrazole derivatives with acylating agents. The synthesis of derivatives has been explored to enhance biological activity. For instance, a study reported the synthesis of 5-amino-1H-pyrazole derivatives that were evaluated for their efficacy as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, targeting both wild-type and mutant forms of FGFRs .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In particular, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung) | 19 |
| SNU-16 (Gastric) | 59 |
| KATO III (Gastric) | 73 |
The representative compound demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating its potential as a therapeutic agent in treating cancers associated with aberrant FGFR activation .
The mechanism by which this compound exerts its anticancer effects involves covalent binding to FGFRs. X-ray crystallography studies have shown that it irreversibly binds to FGFR1, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation .
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effects of this compound on NCI-H520 lung cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- Gastric Cancer Models : In another investigation involving gastric cancer cell lines SNU-16 and KATO III, the compound exhibited potent antiproliferative activity, supporting its role as a potential therapeutic agent in gastric malignancies.
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence suggesting anti-inflammatory activities of pyrazole derivatives. For example, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Compound A | 19.45 |
| Compound B | 26.04 |
| Compound C | 28.39 |
These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory effects alongside anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
